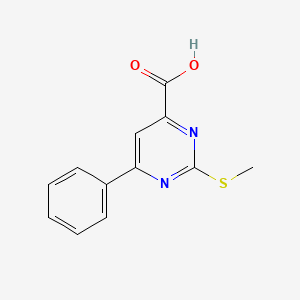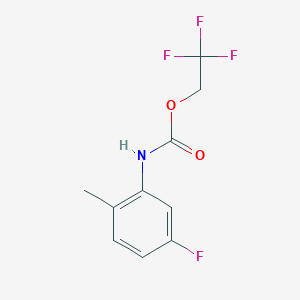![molecular formula C17H19N3O2 B1452966 6-[4-(Piperidin-1-ylcarbonyl)phenoxy]pyridin-3-amine CAS No. 1242926-65-3](/img/structure/B1452966.png)
6-[4-(Piperidin-1-ylcarbonyl)phenoxy]pyridin-3-amine
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 6-[4-(Piperidin-1-ylcarbonyl)phenoxy]pyridin-3-amine consists of a pyridine ring attached to a phenyl ring through an ether linkage. The phenyl ring is further attached to a piperidine ring through a carbonyl group.Chemical Reactions Analysis
While specific chemical reactions involving 6-[4-(Piperidin-1-ylcarbonyl)phenoxy]pyridin-3-amine are not detailed in the literature, it is known that pyridine derivatives can be converted into their 5-hydroxy derivatives using whole cells of Burkholderia sp. MAK1 .Aplicaciones Científicas De Investigación
Anticancer Applications
Piperidine derivatives have been identified as potential anticancer agents. The presence of functional groups such as halogen, carboxyl, nitro, or methyl on the piperidine ring can increase cytotoxicity against cancer cells. Research suggests that modifications to the piperidine nucleus can lead to compounds with enhanced ability to inhibit cancer cell growth and metastasis .
Antimicrobial and Antifungal Properties
The piperidine core is instrumental in the development of new antimicrobial and antifungal agents. Its derivatives have shown effectiveness in combating a variety of microbial and fungal pathogens, which is crucial given the rising concern over antibiotic resistance .
Antiviral and Antimalarial Effects
Compounds with a piperidine structure have been explored for their antiviral and antimalarial capabilities. These derivatives can interfere with the life cycle of viruses and parasites, offering a promising avenue for the treatment of diseases like malaria .
Analgesic and Anti-inflammatory Uses
The analgesic and anti-inflammatory potential of piperidine derivatives is well-documented. They can modulate pain perception and inflammatory responses, making them valuable for the development of new pain relievers and anti-inflammatory medications .
Neuroprotective and Anti-Alzheimer’s Disease
Piperidine-based compounds are being investigated for their neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer’s. They may offer mechanisms to protect neuronal health and improve cognitive function .
Antihypertensive and Cardiovascular Applications
The modification of piperidine derivatives can lead to the development of antihypertensive drugs. These compounds can affect cardiovascular function and are being studied for their potential to treat high blood pressure and related conditions .
Antipsychotic and Antidepressant Effects
Research into piperidine derivatives has also extended into the realm of mental health, where they show promise as antipsychotic and antidepressant agents. Their interaction with neurotransmitter systems could be key to treating various psychiatric disorders .
Anticoagulant Properties
Lastly, the piperidine nucleus has been utilized in the creation of anticoagulant drugs. These compounds can prevent blood clot formation, which is essential in the management of thrombotic disorders .
Mecanismo De Acción
Target of Action
It’s known that compounds with a piperidine nucleus, like this one, have been associated with antiproliferative activity by inhibiting tubulin polymerization .
Mode of Action
Based on its structural similarity to other piperidine-based compounds, it may exert its effects through the inhibition of tubulin polymerization . This process is crucial for cell division, and its disruption can lead to the death of rapidly dividing cells, such as cancer cells.
Biochemical Pathways
The biochemical pathways affected by 6-[4-(Piperidin-1-ylcarbonyl)phenoxy]pyridin-3-amine are likely related to cell division and growth. By inhibiting tubulin polymerization, the compound may disrupt the formation of the mitotic spindle, an essential component for cell division . This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells.
Pharmacokinetics
The compound’s molecular weight of 29736 suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body.
Result of Action
The result of the action of 6-[4-(Piperidin-1-ylcarbonyl)phenoxy]pyridin-3-amine is likely the inhibition of cell division, leading to cell death. This is due to its potential ability to inhibit tubulin polymerization, disrupting the formation of the mitotic spindle and preventing cells from dividing .
Propiedades
IUPAC Name |
[4-(5-aminopyridin-2-yl)oxyphenyl]-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c18-14-6-9-16(19-12-14)22-15-7-4-13(5-8-15)17(21)20-10-2-1-3-11-20/h4-9,12H,1-3,10-11,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOSVZRQXUIDCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)OC3=NC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(Piperidin-1-ylcarbonyl)phenoxy]pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




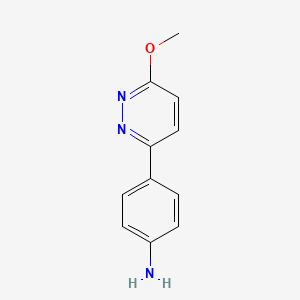
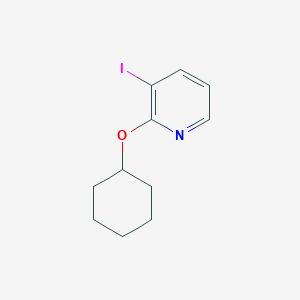
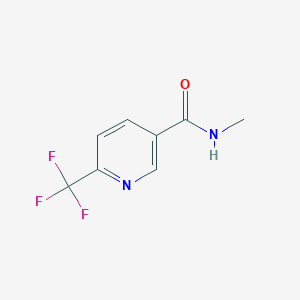
![[2-({[(4-Methylphenyl)amino]carbonyl}amino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1452893.png)
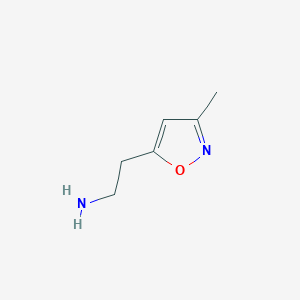
![5-[2-(Phenylsulfonyl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1452895.png)
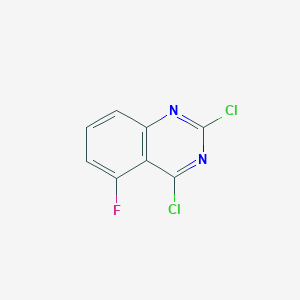
![[5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]methanol](/img/structure/B1452898.png)
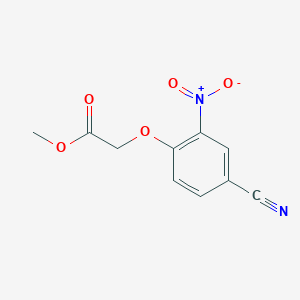
![1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1452901.png)
![4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1452902.png)
